N-Benzylcyclopropylamine

Descripción general

Descripción

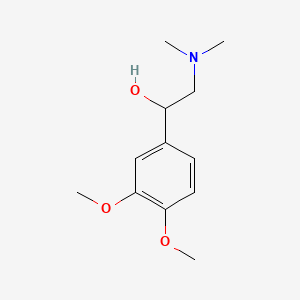

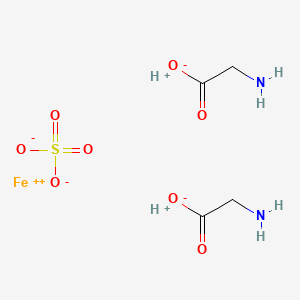

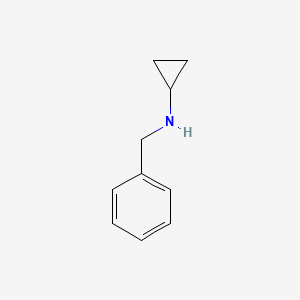

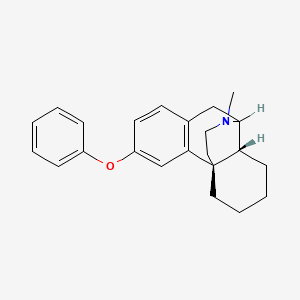

N-Benzylcyclopropylamine is an organic compound with the chemical formula C10H13N. It is a colorless to pale yellow liquid with a special ammonia aroma and strong alkaline properties . This compound is primarily used as a pharmaceutical intermediate and dye intermediate .

Mecanismo De Acción

Target of Action

N-Benzylcyclopropylamine, also known as N-benzylcyclopropanamine or N-Cyclopropylbenzylamine, is a compound that has been shown to interact with the Cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs, within the body.

Mode of Action

this compound acts as a partial suicide inactivator of the P450 enzymes The compound achieves this through a ring-opening mechanism, which involves the breaking of a ring structure within the compound . This interaction with the P450 enzymes leads to changes in the metabolic processes within the body.

Biochemical Pathways

The interaction of this compound with the P450 enzymes affects various biochemical pathways. One of these is the metabolism of cyclic amines, such as this compound itself . This pathway involves the bioactivation of the compound to iminium intermediates, which are associated with covalent binding to macromolecules .

Pharmacokinetics

Its metabolism, as mentioned above, involves interaction with the P450 enzymes . The excretion process of the compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the activity of the P450 enzymes . By acting as a partial suicide inactivator, the compound can affect the metabolism of other substances within the body. This could potentially lead to changes in the efficacy and side effects of certain drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances that also interact with the P450 enzymes could potentially affect the compound’s ability to bind to these enzymes and inhibit their activity . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its ability to undergo the ring-opening mechanism .

Análisis Bioquímico

Biochemical Properties

N-Cyclopropylbenzylamine plays a significant role in biochemical reactions, particularly in the inactivation of enzymes. One notable interaction is with mitochondrial monoamine oxidase, where N-Cyclopropylbenzylamine acts as an inactivator . This interaction is time-dependent and concentration-dependent, indicating that the compound’s efficacy is influenced by its concentration and exposure duration. Additionally, the inactivation process is protected by the substrate and product of the enzyme, suggesting a competitive inhibition mechanism .

Cellular Effects

N-Cyclopropylbenzylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with mitochondrial monoamine oxidase can lead to alterations in the levels of monoamines, which are crucial signaling molecules in cells . These changes can impact cell function, including neurotransmission and metabolic processes. Furthermore, the compound’s effects on gene expression may result in the upregulation or downregulation of specific genes involved in cellular metabolism and signaling pathways.

Molecular Mechanism

At the molecular level, N-Cyclopropylbenzylamine exerts its effects through binding interactions with biomolecules, particularly enzymes. The compound’s inactivation of mitochondrial monoamine oxidase involves binding to the enzyme’s active site, leading to enzyme inhibition . This inhibition can result in decreased enzyme activity and subsequent changes in the levels of monoamine substrates and products. Additionally, N-Cyclopropylbenzylamine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of N-Cyclopropylbenzylamine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inactivation of mitochondrial monoamine oxidase by N-Cyclopropylbenzylamine is not reversed by exhaustive dialysis, indicating that the compound forms a stable and irreversible complex with the enzyme . This stability suggests that the compound’s effects on cellular function may persist over extended periods, even after the initial exposure.

Metabolic Pathways

N-Cyclopropylbenzylamine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inactivation of mitochondrial monoamine oxidase suggests its involvement in the metabolism of monoamines, which are essential neurotransmitters and signaling molecules . This interaction can affect metabolic flux and the levels of monoamine metabolites, potentially influencing various physiological processes.

Subcellular Localization

N-Cyclopropylbenzylamine’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with mitochondrial monoamine oxidase suggests localization within mitochondria, where it can exert its inhibitory effects on the enzyme . This subcellular targeting is critical for the compound’s role in modulating cellular processes and enzyme activity.

Métodos De Preparación

N-Benzylcyclopropylamine can be synthesized by reacting benzylamine with acetone under alkaline conditions . The specific reaction involves heating and stirring benzylamine with acetone using an alkaline solution, followed by hydrolysis to yield the desired product . This method is commonly used in both laboratory and industrial settings.

Análisis De Reacciones Químicas

N-Benzylcyclopropylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation by Cytochrome P450, which generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction. Common reagents and conditions used in these reactions include oxidizing agents like Cytochrome P450 and alkaline solutions for hydrolysis. The major products formed from these reactions are cyclopropanone hydrate and 3-hydroxypropionaldehyde.

Aplicaciones Científicas De Investigación

N-Benzylcyclopropylamine has a wide range of scientific research applications. It is used as an intermediate in the synthesis of various drugs, such as ciprofloxacin maleate . Additionally, it is utilized in the production of dyes, coatings, resins, and adhesives . In the field of biomedical research, it is employed in the development of smart materials and hydrogels for drug delivery, tissue engineering, and wound dressings . The compound’s unique properties make it valuable in both chemical and biological research.

Comparación Con Compuestos Similares

N-Benzylcyclopropylamine can be compared with other similar compounds, such as N-Benzyl-N-Cyclopropylamine and N-Cyclopropylmethylamine. These compounds share structural similarities but differ in their chemical properties and applications. For example, N-Benzyl-N-Cyclopropylamine is also used as a pharmaceutical intermediate, but it has different reactivity and synthesis methods . N-Cyclopropylmethylamine, on the other hand, has distinct applications in the production of polymers and resins .

Propiedades

IUPAC Name |

N-benzylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBAUXJPPHVCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158024 | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-66-8 | |

| Record name | N-Cyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Cyclopropylbenzylamine (N-CBA) acts as a mechanism-based inactivator of MAO. [, , ] This means that N-CBA requires enzymatic activation by MAO to form a reactive species that irreversibly binds to the enzyme. The enzyme first oxidizes N-CBA at the cyclopropyl group, leading to the opening of the cyclopropyl ring. [, ] This reactive intermediate then forms a stable adduct with an active site amino acid residue, permanently inactivating the enzyme. [] This inactivation leads to a decrease in MAO activity, potentially affecting the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.

A: Introducing an alpha-methyl group to N-CBA, creating N-Cyclopropyl-alpha-methylbenzylamine (N-C alpha MBA), significantly impacts its interaction with MAO. [] While both N-CBA and N-C alpha MBA can be oxidized at either the benzyl methylene or the cyclopropyl group, the alpha-methylation shifts the preference towards cyclopropyl oxidation. [] This results in a substantial increase in the inactivation of MAO by N-C alpha MBA compared to N-CBA. []

A: Yes, the inactivation of MAO by N-CBA can be reversed by certain amines, particularly those with an aromatic ring. [] These amines reactivate the enzyme through a time-dependent process that exhibits saturation kinetics. [] The reactivation mechanism likely involves the formation of a Schiff base with the adduct formed between N-CBA and the active site amino acid residue. [] Subsequent beta-elimination regenerates the active enzyme and releases a modified form of N-CBA as acrolein imine. []

A: Tritium labeling studies using N-[1-3H]CBA provided crucial insights into the mechanism of MAO inactivation. [] These studies demonstrated that the inactivation leads to the incorporation of tritium into the enzyme and the release of [3H]acrolein. [] Furthermore, reactivation of the inactivated enzyme with benzylamine led to the release of one equivalent of tritium as [3H]acrolein. [] This finding confirmed that the cyclopropyl group is the site of oxidation leading to enzyme inactivation and that the adduct formation occurs with an active site residue.

A: Yes, researchers have synthesized structural analogs of N-Cyclopropylbenzylamine, aiming to target aldehyde dehydrogenase (ALDH) instead of MAO. [] These analogs replaced the propargyl group of pargyline with cyclopropyl, allyl, or 2,2,2-trichloroethyl groups. [] The goal was to generate ALDH inhibitors like cyclopropanone, acrolein, or chloral through in vivo metabolism by cytochrome P450 enzymes. []

A: Several publications detail the synthetic procedures for N-Cyclopropylbenzylamine and related compounds. You can find the synthesis of N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine, as well as [phenyl-14C]-N-Cyclopropylbenzylamine in the paper by Silverman and Hoffman. [] Another study describes the synthesis of N-Cyclopropyltryptamines. [] Additionally, the preparation of N,N-dialkylated-5,6-methylenedioxytryptamines and N-cyclopropyl-5,6-methylenedioxytryptamine, which involve a novel synthesis of N-methyl- and N-benzylcyclopropylamine, is reported. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

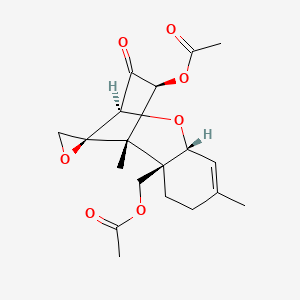

![3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B1210235.png)

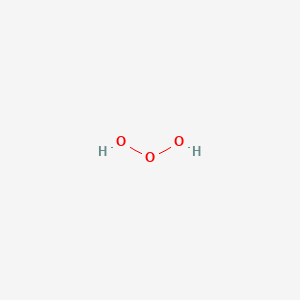

![[(2R,3S,4R,5R)-5-(3-aminopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] phosphate](/img/structure/B1210251.png)